Meso-tetratolylporphyrin-fe(iii)chloride
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Overview
Description
Meso-tetratolylporphyrin-fe(iii)chloride: is a metalloporphyrin complex where iron is coordinated to a porphyrin ring substituted with four tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetratolylporphyrin-fe(iii)chloride typically involves the reaction of meso-tetratolylporphyrin with an iron(III) salt, such as iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions: Meso-tetratolylporphyrin-fe(iii)chloride undergoes various types of chemical reactions, including:
Substitution: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron-oxo species, while reduction reactions can produce iron(II) complexes .
Scientific Research Applications
Meso-tetratolylporphyrin-fe(iii)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydroxylation reactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of meso-tetratolylporphyrin-fe(iii)chloride involves the coordination of substrates to the iron center, followed by electron transfer processes that facilitate chemical transformations. The iron center can undergo changes in oxidation state, which is crucial for its catalytic activity. The porphyrin ring provides a stable environment for the iron center, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Meso-tetraphenylporphyrin-fe(iii)chloride: Similar structure but with phenyl groups instead of tolyl groups.
Meso-tetratolylporphyrin-mn(iii)chloride: Similar structure but with manganese instead of iron.
Uniqueness: Meso-tetratolylporphyrin-fe(iii)chloride is unique due to the presence of tolyl groups, which can influence its chemical reactivity and solubility properties. The iron center also provides distinct catalytic properties compared to other metal centers .
Properties
Molecular Formula |
C48H38Cl3FeN4 |
---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
iron(3+);5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C48H38N4.3ClH.Fe/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;;/h5-28,49,52H,1-4H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
FENSSZXLVRTGBK-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Fe+3] |
Origin of Product |
United States |
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